molecular formula C16H11N5O2 B3213691 N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide CAS No. 1124380-72-8

N-(5-(furan-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide

Cat. No. B3213691
Key on ui cas rn: 1124380-72-8
M. Wt: 305.29 g/mol
InChI Key: VKYDNISWSILHSL-UHFFFAOYSA-N
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Patent
US08263595B2

Procedure details

A solution of nicotinic acid (74 mg, 0.6 mmol, 1.2 eq.) and 1,1-carbonyldiimidazole (122 mg, 0.75 mmol, 1.5 eq.) in dry THF (1 mL) was stirred for 45 min. at rt. In parallel, a solution of 5-(3-furyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine ((A2), 100 mg; 0.50 mmol; 1.0 eq.) and sodium tert-butoxide (96 mg, 1.0 mmol, 2.0 eq.) in dry THF (2 mL) was stirred for 45 min. at rt. The two solutions were then combined and the reaction mixture was stirred overnight at rt. Et2O was then added and the precipitate obtained was filtered, washed with Et2O, THF, a 5N solution of NaOH and water. It was resuspended in an acidic aqueous solution (pH 1) and filtered to give the title compound as a white powder (52.4 mg, 31%). HPLC, Rt: 1.98 min. (purity 95.1%). LC/MS, M+(ESI): 306.1, M−(ESI): 304.1.
Quantity
74 mg
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
96 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[O:10]1[CH:14]=[CH:13][C:12]([C:15]2[N:20]3[N:21]=[C:22]([NH2:24])[N:23]=[C:19]3[CH:18]=[CH:17][CH:16]=2)=[CH:11]1.CC(C)([O-])C.[Na+].CCOCC>C1COCC1>[O:10]1[CH:14]=[CH:13][C:12]([C:15]2[N:20]3[N:21]=[C:22]([NH:24][C:1](=[O:9])[C:2]4[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=4)[N:23]=[C:19]3[CH:18]=[CH:17][CH:16]=2)=[CH:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
74 mg
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
1,1-carbonyldiimidazole
Quantity
122 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
O1C=C(C=C1)C1=CC=CC=2N1N=C(N2)N
Name
Quantity
96 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with Et2O, THF
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C=C(C=C1)C1=CC=CC=2N1N=C(N2)NC(C2=CN=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 52.4 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 34.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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